molecular formula C13H21NO3 B15186762 2,5-Dimethoxy-4-isopropoxyphenethylamine CAS No. 952006-65-4

2,5-Dimethoxy-4-isopropoxyphenethylamine

Cat. No.: B15186762
CAS No.: 952006-65-4
M. Wt: 239.31 g/mol
InChI Key: KAKXJLWAEMHHTL-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-isopropoxyphenethylamine is a nitrogen-containing organic compound with the chemical formula C₁₃H₂₁NO₃. It belongs to the class of 2,5-dimethoxyphenethylamine derivatives, which are known for their psychoactive properties. This compound was first synthesized by Alexander Shulgin and is a structural isomer of 4-isopropoxy-3,5-dimethoxyphenethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-4-isopropoxyphenethylamine typically involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and cost-effective. The reaction conditions are mild, and the process is straightforward, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-isopropoxyphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethoxy-4-isopropoxyphenethylamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its interaction with various biological receptors, particularly serotonin receptors.

    Medicine: Investigated for its potential therapeutic effects in treating certain psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and subsequent psychoactive effects. The molecular pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades .

Comparison with Similar Compounds

  • 2,5-Dimethoxy-4-ethylamphetamine
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 2,5-Dimethoxy-4-propylphenethylamine

Comparison: 2,5-Dimethoxy-4-isopropoxyphenethylamine is unique due to its specific substitution pattern, which influences its receptor binding affinity and psychoactive properties. Compared to its analogs, it has distinct pharmacological profiles and effects .

Properties

CAS No.

952006-65-4

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO3/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3

InChI Key

KAKXJLWAEMHHTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)OC)CCN)OC

Origin of Product

United States

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